[2-(2-Methylpropyl)phenyl]methanol
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Overview
Description
[2-(2-Methylpropyl)phenyl]methanol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 2-methylpropyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
As an alcohol, it contains a hydroxyl (oh) functional group on an aliphatic carbon atom . This functional group is common in nature and is a key component in various biochemical reactions .
Mode of Action
Alcohols, in general, are known to interact with their targets through their hydroxyl (oh) functional group . The polar character of this bond leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .
Biochemical Pathways
Alcohols are known to participate in various biochemical pathways due to their hydroxyl (oh) functional group .
Pharmacokinetics
The pharmacokinetics of alcohols are generally influenced by factors such as their polarity, molecular weight, and the presence of functional groups .
Result of Action
Alcohols can accept protons from strong acids to form the conjugate acid called oxonium ions (roh 2 +) . This reaction is an example of how alcohols can interact with their environment at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylpropyl)phenyl]methanol typically involves the alkylation of phenylmethanol with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the final product. The reaction is typically conducted under high pressure and temperature using a palladium or platinum catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methylpropyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.
Major Products:
Oxidation: [2-(2-Methylpropyl)phenyl]methanal (aldehyde), [2-(2-Methylpropyl)phenyl]methanoic acid (carboxylic acid).
Reduction: [2-(2-Methylpropyl)phenyl]methane.
Substitution: [2-(2-Methylpropyl)phenyl]methyl chloride, [2-(2-Methylpropyl)phenyl]methylamine.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins.
Comparison with Similar Compounds
Phenylmethanol: Lacks the 2-methylpropyl substitution, making it less hydrophobic.
[2-(2-Methylpropyl)phenyl]methanal: The aldehyde form of the compound.
[2-(2-Methylpropyl)phenyl]methanoic acid: The carboxylic acid form of the compound.
Uniqueness:
- The presence of the 2-methylpropyl group in [2-(2-Methylpropyl)phenyl]methanol imparts unique hydrophobic properties, enhancing its solubility in non-polar solvents and its interaction with hydrophobic biological targets.
- Its structural versatility allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMXBNTHSALPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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